molecular formula C20H12I2N4O2S2 B2477065 2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide CAS No. 393838-80-7

2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2477065
CAS No.: 393838-80-7
M. Wt: 658.27
InChI Key: SPSACPAYCPJNGO-UHFFFAOYSA-N
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Description

2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is a complex organic compound featuring multiple iodine atoms and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-iodobenzamide with thiazole derivatives under controlled conditions. The reaction may involve the use of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hypervalent iodine compounds, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide involves its interaction with molecular targets through its iodine and thiazole moieties. These interactions can disrupt biological pathways or facilitate specific chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is unique due to its dual thiazole rings and multiple iodine atoms, which confer distinct chemical and biological properties. This complexity allows for a broader range of applications compared to simpler analogs.

Properties

IUPAC Name

2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2N4O2S2/c21-13-7-3-1-5-11(13)17(27)25-19-23-15(9-29-19)16-10-30-20(24-16)26-18(28)12-6-2-4-8-14(12)22/h1-10H,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSACPAYCPJNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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